ミルネブ

説明

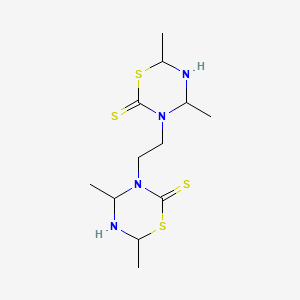

Milneb is an organic compound that is used as a fungicide . It has a molecular formula of C12H22N4S4 . The IUPAC name for Milneb is 3,3’- (ethane-1,2-diyl)bis [ (4 Ξ ,6 Ξ )-4,6-dimethyl-1,3,5-thiadiazinane-2-thione] .

Molecular Structure Analysis

The molecular structure of Milneb consists of two tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione groups connected by an ethane-1,2-diyl group . The average mass of Milneb is 350.590 Da and the mono-isotopic mass is 350.072723 Da .

Chemical Reactions Analysis

Dithiocarbamate fungicides, including Milneb, are known to be relatively unstable in aqueous solutions and exhibit low solubilities in both water and common organic solvents . The classical method for the determination of dithiocarbamates is based on their decomposition to carbon disulfide (CS2), which is released during hot acid hydrolysis .

科学的研究の応用

がん研究:キナーゼ阻害

ミルネブを含むチアジアジノン類は、新規の狭域スペクトルキナーゼ阻害剤として同定されています。これらは、さまざまな細胞プロセスに役割を果たすカルシウム/カルモデュリン依存性タンパク質キナーゼキナーゼ2(CaMKK2)の阻害において可能性を示しています。 CaMKK2の阻害は、がん細胞の増殖を阻止するため、がん治療に有益となる可能性があります .

抗がん剤:固形腫瘍

ミルネブ誘導体は合成され、固形腫瘍に対する有効性を評価されています。これらの化合物は、膀胱、前立腺、膵臓、乳がん、脊索腫、肺がんを含むさまざまながん細胞株で試験されています。 一部の誘導体は、特に膀胱がんと前立腺がんにおいて有望な結果を示しており、ミルネブが治療薬としての可能性を持っていることを示唆しています .

医薬品化学:硫黄ヘテロサイクル

医薬品化学において、ミルネブのような硫黄ヘテロサイクルは未開拓です。ミルネブの構造は、植物保護剤、有機光電素子、液晶、抗がん剤としての潜在的な用途について議論されてきました。 これは、ミルネブの薬物設計における多様性と、新しい治療的発見につながる可能性を強調しています .

農業化学:植物保護剤

ミルネブは、農業化学において植物保護剤として応用されています。 そのヘテロ環状構造は、植物をさまざまな病気や害虫から保護する化合物を開発するために利用でき、作物の収量と食料安全保障の向上に貢献します .

有機エレクトロニクス:光電素子

ミルネブの構造的特徴は、有機光電素子(OPV)での使用に適した候補となっています。OPVは、有機エレクトロニクスを使用して太陽エネルギーを電気エネルギーに変換するタイプの太陽電池技術です。 ミルネブの特性は、OPVの効率と安定性を向上させるために利用できます .

材料科学:液晶

ミルネブのユニークな構造は、材料科学、特に液晶の開発においても使用できます。 液晶はディスプレイやその他の電子デバイスに用途があり、ミルネブは、この技術の進歩に貢献できます .

環境化学:ジチオカルバミン酸塩

チアジアジンであるミルネブは、環境的に重要な化合物であるジチオカルバミン酸塩と関連しています。 これらは、重金属やその他の汚染物質の修復に使用されており、ミルネブが環境保護と持続可能性において潜在的な役割を果たすことを示唆しています .

薬理学:薬物設計

ミルネブの構造解析と生物活性から得られた知見は、新しい薬物の設計に役立ちます。 さまざまな酵素や受容体と相互作用する能力は、標的療法を開発するための薬理学における貴重な足場となります .

Safety and Hazards

作用機序

Target of Action

Milneb, also known as Thiadiazin, is a type of dithiocarbamate (DTC) which are primarily used as fungicides . The primary targets of Milneb are various plant pathogens, including fungi, bacteria, plants, and insects . The compound’s action is characterized by a broad spectrum of activity against these targets .

Mode of Action

The mechanism of action of Milneb exploits its strong metal binding capacity with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II), and Pb (II), acting as enzyme inhibitors . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .

Biochemical Pathways

The biochemical pathways affected by Milneb involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved through the compound’s strong metal binding capacity, which allows it to act as an enzyme inhibitor

Pharmacokinetics

It is noted that most dtcs, including milneb, are polymeric in nature and have low solubility in water .

Result of Action

The molecular and cellular effects of Milneb’s action involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts the normal functioning of these constituents, thereby affecting the overall health and growth of the targeted pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Milneb. For instance, the environmental degradation of DTCs in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .

特性

IUPAC Name |

3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFICWYCTCCINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042159 | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-49-7 | |

| Record name | Milneb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milneb [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILNEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

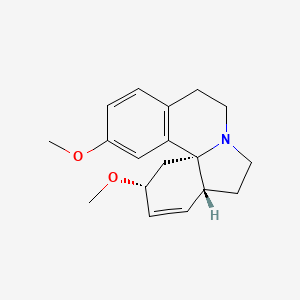

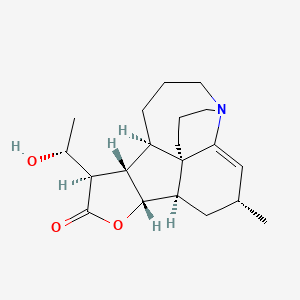

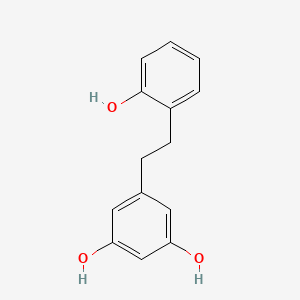

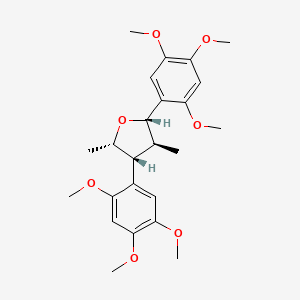

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)